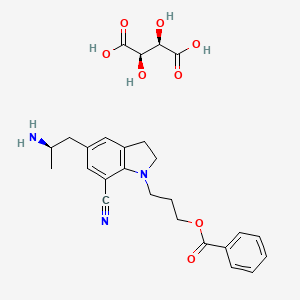

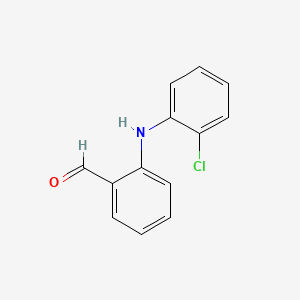

2-((2-Chlorophenyl)amino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-Chlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .

Molecular Structure Analysis

The molecular structure of 2-((2-Chlorophenyl)amino)benzaldehyde consists of two aromatic rings linked by an aliphatic three-carbon chain . The compound has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system .Physical And Chemical Properties Analysis

2-((2-Chlorophenyl)amino)benzaldehyde is a compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .Aplicaciones Científicas De Investigación

2-((4-Substituted phenyl)amino) benzaldehyde, closely related to 2-((2-Chlorophenyl)amino)benzaldehyde, is significant as an intermediate in synthesizing anticancer drug intermediates. A high-efficiency synthetic method for similar compounds was developed, with a total yield of 59.49% (Yongli Duan et al., 2017).

In a study on substituted 2-aminothiophenols as fluorogenic reagents for aromatic aldehydes, these compounds showed selective reactions with aromatic aldehydes, including benzaldehyde derivatives, indicating potential applications in spectrofluorimetry and liquid chromatography (H. Nohta et al., 1993).

Benzaldehyde, an important chemical with applications in various industries, can be synthesized using a mesoporous Ti-SBA-15 catalyst treated with chlorosulfonic acid. This process shows a threefold increase in oxidative properties, indicating potential industrial applications (Rajesh Sharma et al., 2012).

A study on the conjugate addition−aldol-dehydration reaction between α,β-unsaturated aldehydes and 2-N-protected amino benzaldehydes highlights the synthesis of useful 1,2-dihydroquinolines, demonstrating another application in complex organic synthesis (Hao Li et al., 2007).

In pharmaceutical research, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from 2-amino-2-(2-chlorophenyl) acetic acid, plays a crucial role in the synthesis of Clopidogrel bisulfate, indicating its importance in drug development (Hu Jia-peng, 2012).

Propiedades

IUPAC Name |

2-(2-chloroanilino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHPDZFLSFYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698322 |

Source

|

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71758-44-6 |

Source

|

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)